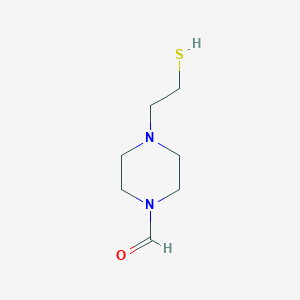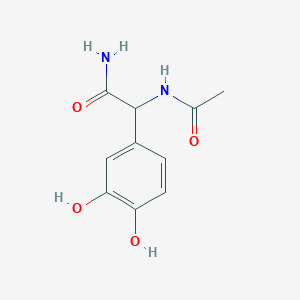![molecular formula C19H38N2O2 B13812281 Dodecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-53-3](/img/structure/B13812281.png)
Dodecanamide, N-[3-(4-morpholinyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanamide, N-[3-(4-morpholinyl)propyl]- is a chemical compound with the molecular formula C19H38N2O2 It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 3-(4-morpholinyl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of dodecanoyl chloride with N-(3-aminopropyl)morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Dodecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-[3-(4-morpholinyl)propyl]dodecanamide N-oxide.
Reduction: N-[3-(4-morpholinyl)propyl]dodecylamine.
Substitution: Various substituted amides depending on the substituent used.
科学的研究の応用
Dodecanamide, N-[3-(4-morpholinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of Dodecanamide, N-[3-(4-morpholinyl)propyl]- depends on its application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature. The morpholine ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in microbial growth.
類似化合物との比較
Similar Compounds
Dodecanamide, N-propyl-: Similar structure but lacks the morpholine ring.
N-(3-Aminopropyl)morpholine: Similar structure but lacks the dodecanamide moiety.
Uniqueness
Dodecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to the presence of both the dodecanamide and morpholine moieties, which confer distinct physicochemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
66161-53-3 |
|---|---|
分子式 |
C19H38N2O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)dodecanamide |
InChI |
InChI=1S/C19H38N2O2/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21-15-17-23-18-16-21/h2-18H2,1H3,(H,20,22) |
InChIキー |
QKJRNVLZJXENQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
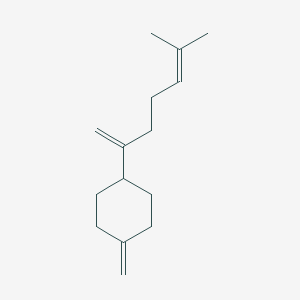
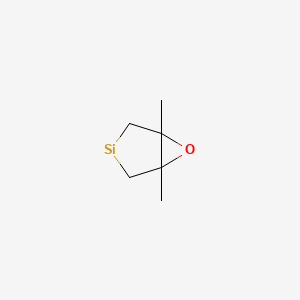
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
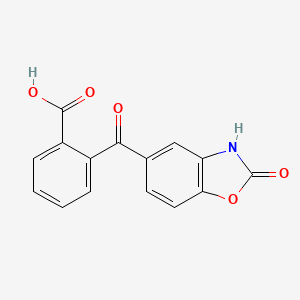
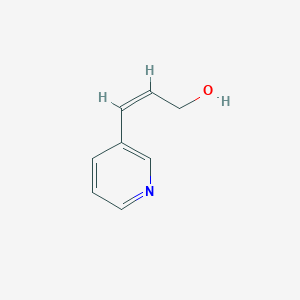
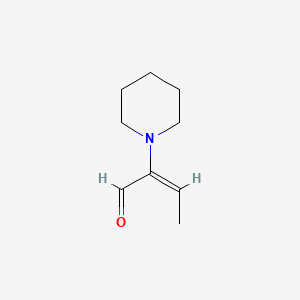
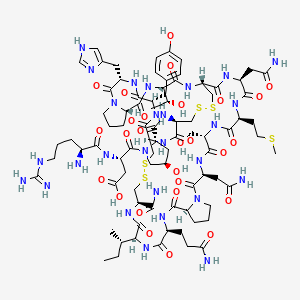
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
